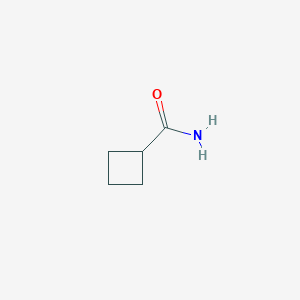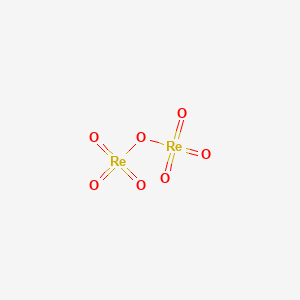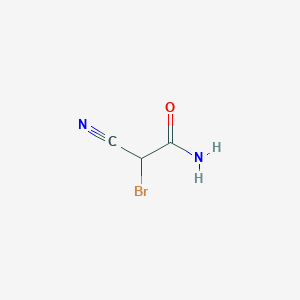
4,6-Pyrimidinedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Pyrimidinedithiol (PDT) is a heterocyclic organic compound that contains a pyrimidine ring with two sulfur atoms. It has gained significant attention in the field of chemistry due to its unique properties and potential applications in various fields, including pharmaceuticals, material science, and catalysis.
Aplicaciones Científicas De Investigación
4,6-Pyrimidinedithiol has various scientific research applications, including its use as a ligand in coordination chemistry, as a building block in the synthesis of heterocyclic compounds, and as a precursor in the synthesis of metal sulfide nanoparticles. It has also been used in the development of electrochemical biosensors for the detection of heavy metals and pesticides.
Mecanismo De Acción
The mechanism of action of 4,6-Pyrimidinedithiol is not well understood. However, it is believed to act as a chelating agent due to the presence of two sulfur atoms. It can form stable complexes with metal ions, which makes it useful in analytical chemistry and catalysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4,6-Pyrimidinedithiol. However, it has been reported to exhibit antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of some bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-Pyrimidinedithiol is its high stability and purity, which makes it suitable for use in various lab experiments. However, its limited solubility in water and organic solvents can make it challenging to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 4,6-Pyrimidinedithiol. One area of interest is its potential use in the development of new materials, such as metal sulfide nanoparticles, for various applications, including catalysis and energy storage. Another area of interest is its potential as an antioxidant and its ability to scavenge free radicals, which could have implications for the development of new therapies for various diseases. Additionally, further research is needed to understand the mechanism of action of 4,6-Pyrimidinedithiol and its potential use as a chelating agent in analytical chemistry and catalysis.
Conclusion
In conclusion, 4,6-Pyrimidinedithiol is a heterocyclic organic compound with unique properties and potential applications in various fields. Its synthesis method is well established, and it has been used in various scientific research applications. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Métodos De Síntesis
There are several methods for synthesizing 4,6-Pyrimidinedithiol. One of the most common methods is the reaction of 2-mercaptopyrimidine with carbon disulfide in the presence of a base. Another method involves the reaction of 2-mercaptopyrimidine with sulfur dichloride in the presence of a base. Both methods yield high purity and yield of 4,6-Pyrimidinedithiol.
Propiedades
Número CAS |
1450-88-0 |
|---|---|
Nombre del producto |
4,6-Pyrimidinedithiol |
Fórmula molecular |
C4H4N2S2 |
Peso molecular |
144.2 g/mol |
Nombre IUPAC |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
Clave InChI |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(N=CN=C1S)S |
SMILES |
C1=C(N=CNC1=S)S |
SMILES canónico |
C1=C(N=CNC1=S)S |
Otros números CAS |
1450-88-0 |
Sinónimos |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
